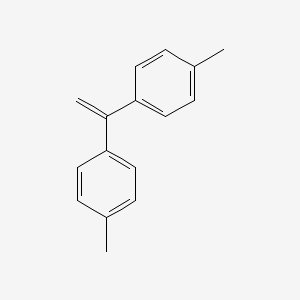

1,1-ジ(p-トリル)エチレン

概要

説明

“1,1-di(p-Tolyl)ethylene” is a chemical compound with the molecular formula C16H16 . It can be used as modifiers for polystyrene for building materials .

Synthesis Analysis

The synthesis of “1,1-di(p-Tolyl)ethylene” has been reported in several studies. For instance, one study describes the formation of “1,1-di(p-Tolyl)ethylene” from the decomposition of a nickelacyclobutane . Another study mentions the use of a Wittig reaction to synthesize the compound .

Molecular Structure Analysis

The molecular structure of “1,1-di(p-Tolyl)ethylene” contains a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings .

Chemical Reactions Analysis

“1,1-di(p-Tolyl)ethylene” has been found to participate in various chemical reactions. For example, it has been reported to act as a reactive intermediate in the reaction of nickel carbenes and olefins to yield cyclopropanes . It has also been shown to scavenge 3-Cyano-2-propyl radicals, thermally generated from 1,2’-azobis(2-methylpropionitrile), to form 1,4-dicyano-1,1,4,4-tetramethyl-2,2-di(p-tolyl)butane .

科学的研究の応用

光開始架橋(UV硬化)

1,1-ジ(p-トリル)エチレン(DTE)は、アクリレート配合物の光開始架橋においてラジカル捕捉活性を示すことが明らかになっています。 この用途は、UV硬化が特定の特性を備えた硬化材料を作成するための一般的なプロセスである高分子化学の分野で重要です .

ラジカル捕捉

DTEのラジカル捕捉剤としての能力は、メチルα-メトキシアクリレートやメチルアトロペートなどの他の化合物と比較されています。 この役割におけるその有効性は、ラジカル反応の制御を必要とする様々な化学プロセスで活用できます .

作用機序

Target of Action

1,1-di(p-Tolyl)ethylene is primarily known for its radical scavenging activity . It interacts with various radicals, effectively neutralizing them and preventing potential damage to other molecules in the system .

Mode of Action

The compound acts as a radical scavenger , interacting with radicals generated in various processes . For instance, in the photoinitiated crosslinking (UV-curing) of an acrylate formulation, 1,1-di(p-Tolyl)ethylene shows significant radical scavenging activity .

Biochemical Pathways

It’s known that the compound can interact with3-Cyano-2-propyl radicals , which are thermally generated from 1,2’-azobis(2-methylpropionitrile) . The compound scavenges these radicals to form 1,4-dicyano-1,1,4,4-tetramethyl-2,2-di(p-tolyl)butane .

Result of Action

The primary result of 1,1-di(p-Tolyl)ethylene’s action is the neutralization of radicals . By scavenging these potentially harmful entities, the compound helps to prevent damage to other molecules in the system .

Action Environment

The efficacy and stability of 1,1-di(p-Tolyl)ethylene can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity can be affected by the presence of light, as seen in its role in the photoinitiated crosslinking of an acrylate formulation

将来の方向性

生化学分析

Biochemical Properties

1,1-Di(p-Tolyl)ethylene plays a significant role in biochemical reactions, particularly as a radical scavenger. It interacts with various biomolecules, including enzymes and proteins, to neutralize free radicals. This interaction is essential in preventing oxidative stress and maintaining cellular homeostasis. The compound’s ability to scavenge radicals makes it a valuable tool in studying oxidative stress-related biochemical pathways .

Cellular Effects

1,1-Di(p-Tolyl)ethylene influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to protect cells from oxidative damage by neutralizing free radicals, thereby preserving cell function and viability. Additionally, 1,1-Di(p-Tolyl)ethylene can affect gene expression by modulating transcription factors involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of 1,1-Di(p-Tolyl)ethylene involves its interaction with free radicals and other reactive species. By donating electrons, it neutralizes these reactive species, preventing them from causing cellular damage. This compound can also interact with enzymes involved in oxidative stress pathways, either inhibiting or activating them to maintain cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Di(p-Tolyl)ethylene have been observed to change over time. The compound is relatively stable, but its radical scavenging activity may decrease with prolonged exposure to light and air. Long-term studies have shown that 1,1-Di(p-Tolyl)ethylene can provide sustained protection against oxidative stress, although its efficacy may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 1,1-Di(p-Tolyl)ethylene vary with different dosages in animal models. At low doses, it effectively scavenges radicals and protects against oxidative damage without causing adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s protective effects plateau at certain concentrations .

Metabolic Pathways

1,1-Di(p-Tolyl)ethylene is involved in metabolic pathways related to oxidative stress and redox balance. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, 1,1-Di(p-Tolyl)ethylene is transported and distributed through passive diffusion and interactions with binding proteins. It accumulates in cellular compartments where oxidative stress is prevalent, such as mitochondria and the endoplasmic reticulum. The compound’s localization is influenced by its lipophilic nature, allowing it to integrate into cellular membranes .

Subcellular Localization

1,1-Di(p-Tolyl)ethylene is primarily localized in subcellular compartments associated with oxidative stress, including mitochondria and the endoplasmic reticulum. Its activity is influenced by post-translational modifications and targeting signals that direct it to these specific compartments. This localization is crucial for its role in scavenging radicals and protecting cells from oxidative damage .

特性

IUPAC Name |

1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDMCKGHZIRQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183445 | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2919-20-2 | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Di(p-tolyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

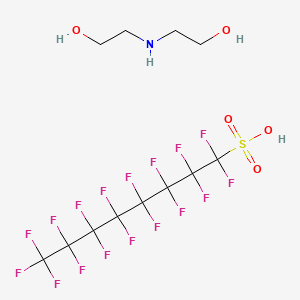

Feasible Synthetic Routes

Q1: What is the primary application of 1,1-di(p-tolyl)ethylene in the context of photoinitiation?

A: 1,1-di(p-tolyl)ethylene (DTE) serves as a valuable tool for investigating Type-II photoinitiating systems. Specifically, it acts as a non-polymerizing model substrate, helping researchers understand the mechanism of radical generation and initiation in these systems. [] For instance, in a study involving the benzophenone/N,N-dimethylaniline (DMA) photoinitiating system, DTE helped identify the DMA-derived radical as the primary initiating species. []

Q2: How does the structure of 1,1-di(p-tolyl)ethylene contribute to its function as a radical scavenger?

A: While the provided abstracts don't delve into the specific structural reasons for DTE's radical scavenging properties, one paper highlights its versatility in this role. [] This versatility likely stems from the presence of the double bond in its structure, which can readily react with radicals, effectively "scavenging" them from the reaction environment. Further research focusing on the structure-activity relationship of DTE would be needed to confirm this hypothesis.

Q3: How does chromic acid oxidation differ between 1,1-di(p-tolyl)ethylene and other 1,1-disubstituted ethylenes?

A: Interestingly, 1,1-di(p-tolyl)ethylene exhibits atypical behavior when oxidized by chromic acid compared to its structural analogs. While compounds like 1,1-diphenylethylene and 1,1-di-(p-chlorophenyl)ethylene yield acids with the same carbon count upon oxidation, DTE and 2-phenyl-3,3-dimethylbut-1-ene produce "abnormal fission products." [] This difference suggests a unique reaction pathway for DTE, likely influenced by the presence of the methyl substituents on its phenyl rings. Further investigation into the precise mechanism and products of this reaction would be necessary to fully understand this discrepancy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)